N-Methylthiazol-2-amine hydrochloride
Overview
Description
N-Methylthiazol-2-amine hydrochloride (CAS No. 6142-07-0) is a chemical compound belonging to the thiazole class. Its molecular formula is C₄H₇ClN₂S . The compound is typically found as a white crystalline powder. Although it might not be widely recognized, it plays a crucial role in various research and synthetic applications .
Synthesis Analysis
The synthesis of N-Methylthiazol-2-amine hydrochloride involves several steps. While I don’t have access to specific papers, the general synthetic pathway includes the chlorination of N-methylthiazol-2-amine, followed by hydrochloride salt formation. Researchers have explored various methods to optimize yield and purity, but further investigation is needed to refine the process .
Molecular Structure Analysis
The compound’s molecular structure consists of a thiazole ring with a methyl group (CH₃) and an amino group (NH₂) attached. The chlorine atom (Cl) forms the hydrochloride salt. The arrangement of atoms and bonds determines its properties and reactivity .
Scientific Research Applications
- Sulfathiazole , a well-known antimicrobial drug, contains a thiazole ring. Researchers have explored derivatives of N-methylthiazol-2-amine hydrochloride for their antibacterial properties against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi .
- In a study, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) demonstrated anti-inflammatory effects in lipopolysaccharide (LPS)-treated BV-2 microglial cells .
- Morpholino thiazolyl-2,4-thiazolidinediones, synthesized from 2,4-dichlorothiazole-5-carbaldehyde, were tested in vitro for their ability to stimulate insulin release and glucose uptake .
- Thiazoles are present in antiretroviral drugs like Ritonavir and antineoplastic drugs like Bleomycin and Tiazofurin .
- The thiazole ring is naturally found in Vitamin B1 (thiamine) , which plays a crucial role in energy metabolism and nervous system function .
Antimicrobial Activity
Anti-Inflammatory Effects
Insulin Release and Glucose Uptake
Biological Activity in Antiretroviral and Antineoplastic Drugs
Role in Vitamin B1 (Thiamine)
Parent Material for Various Chemical Compounds
properties
IUPAC Name |
N-methyl-1,3-thiazol-2-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-5-4-6-2-3-7-4;/h2-3H,1H3,(H,5,6);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRVJEKMZUNQGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CS1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylthiazol-2-amine hydrochloride | |
CAS RN |
6142-07-0 | |
Record name | 2-Thiazolamine, N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6142-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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